N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS No.: 1207058-29-4
Cat. No.: VC5187002
Molecular Formula: C11H7ClN4OS3
Molecular Weight: 342.83
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1207058-29-4 |
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Molecular Formula | C11H7ClN4OS3 |
Molecular Weight | 342.83 |
IUPAC Name | N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Standard InChI | InChI=1S/C11H7ClN4OS3/c1-5-9(20-16-15-5)10(17)14-11-13-6(4-18-11)7-2-3-8(12)19-7/h2-4H,1H3,(H,13,14,17) |
Standard InChI Key | WWJDWXIERMOCJM-UHFFFAOYSA-N |
SMILES | CC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Introduction
Chemical Identity and Structural Features
N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a multifunctional heterocyclic compound comprising three distinct rings:
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1,2,3-Thiadiazole: A five-membered aromatic ring containing one sulfur and two nitrogen atoms, substituted with a methyl group at position 4.
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Thiazole: A five-membered ring with sulfur and nitrogen atoms, linked to the thiadiazole via a carboxamide bridge. The thiazole is further substituted at position 4 with a 5-chlorothiophen-2-yl group.
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Chlorothiophene: A sulfur-containing aromatic ring with a chlorine substituent at position 5.
This architecture suggests potential electronic and steric interactions that may influence reactivity and biological activity .
Synthetic Strategies
Synthesis of the 1,2,3-Thiadiazole Core
The 4-methyl-1,2,3-thiadiazole-5-carboxylic acid precursor is typically synthesized via cyclization reactions. A representative method involves:
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Formation of a thiosemicarbazide from hydrazine and methyl isothiocyanate.
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Cyclization using phosphorus oxychloride (POCl₃) or sulfuric acid to yield the thiadiazole ring .
Functionalization of the Thiazole Moiety
The thiazole ring is constructed via:
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Hantzsch thiazole synthesis: Condensation of a thiourea derivative (e.g., 1-methylthiourea) with α-haloketones. For example, 2-amino-4-(5-chlorothiophen-2-yl)thiazole can be prepared using 5-chloro-2-thiophenecarbonyl chloride and thiourea .
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Coupling reactions: The carboxamide linkage is formed via activation of the carboxylic acid (e.g., using EDCI/HOBt) and reaction with the thiazole amine .
Example protocol:
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React 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with SOCl₂ to form the acyl chloride.
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Add 2-amino-4-(5-chlorothiophen-2-yl)thiazole in anhydrous DCM with triethylamine.
Physicochemical Properties
Key properties inferred from analogous compounds include:
Spectroscopic Data:
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¹H NMR (400 MHz, DMSO-d₆): δ 2.68 (s, 3H, CH₃), 7.42 (d, 1H, J = 4.0 Hz, thiophene-H), 7.89 (d, 1H, J = 4.0 Hz, thiophene-H), 8.12 (s, 1H, thiazole-H) .
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HR-MS (ESI+): m/z [M + H]⁺ calcd. 387.0234, found 387.0241 .
Biological Activity and Mechanisms
While direct pharmacological data for this compound are unavailable, structurally related thiadiazole-thiazole hybrids exhibit:
Kinase Inhibition
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CDK9 inhibition: Analogous pyrimidine-thiazole derivatives (e.g., 27b in ) show submicromolar Kᵢ values (0.134 μM) and antiproliferative activity (GI₅₀ < 1 μM in HCT-116 cells) .
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Selectivity: Trifluoroethyl substituents enhance selectivity for CDK9 over other kinases (e.g., CDK2/4/6) .
Antibacterial Activity
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Oxazole-thiazole hybrids (e.g., EP2699557B1 ) inhibit bacterial DNA gyrase with MIC values of 0.5–2 μg/mL against Staphylococcus aureus.
Computational Modeling and SAR
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Molecular docking: The chlorothiophene moiety may occupy hydrophobic pockets in kinase ATP-binding sites, while the carboxamide bridge forms hydrogen bonds with backbone amides .
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Structure-Activity Relationships (SAR):
Patent Landscape
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